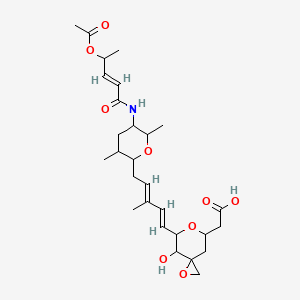

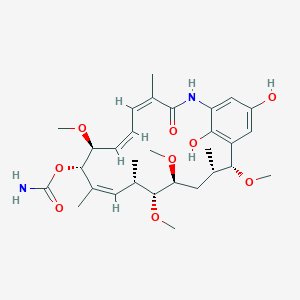

Thailanstatin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

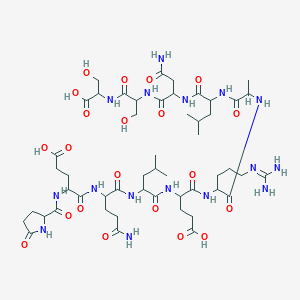

Thailanstatin A is a linear peptide/polyketide natural product isolated from the bacteria Burkholderia thailandensis MSMB43These compounds inhibit pre-mRNA splicing by binding to a subunit of the human spliceosome, specifically splicing factor 3b .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Thailanstatin A involves several key steps, including the preparation of highly functionalized tetrahydropyran rings from commercially available tri-O-acetyl-D-glucal. The synthesis is highly stereoselective and involves the coupling of fragments using cross-metathesis as a key step. The synthesis of the diene subunit includes a stereoselective Claisen rearrangement, a copper(I)-mediated conjugate addition, a reductive amination reaction, and a Wittig olefination reaction. The epoxy alcohol subunit is synthesized by an anomeric allylation, a Peterson olefination, and a vanadium-catalyzed epoxidation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the complex nature of its synthesis suggests that large-scale production would require advanced organic synthesis techniques and stringent reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Thailanstatin A undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

Thailanstatin A has several scientific research applications, including:

Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

Biology: Investigated for its role in inhibiting pre-mRNA splicing, which is crucial for understanding gene expression and regulation.

Medicine: Explored for its potential as an anticancer agent due to its potent cytotoxic properties. .

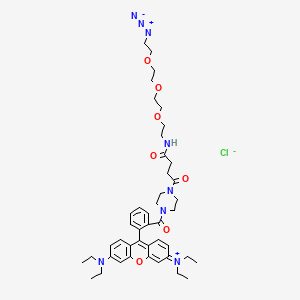

Industry: Potential use as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.

Mecanismo De Acción

The mechanism of action of Thailanstatin A involves the inhibition of spliceosome assembly. This compound binds firmly to the SF3b subunit of the U2 small nuclear RNA sub-complex, a crucial component of the spliceosome. This binding prevents the correct assembly of the spliceosome, thereby inhibiting pre-mRNA splicing. This mechanism is particularly effective in cancer cells, which have more active and mutated spliceosomes compared to normal cells .

Comparación Con Compuestos Similares

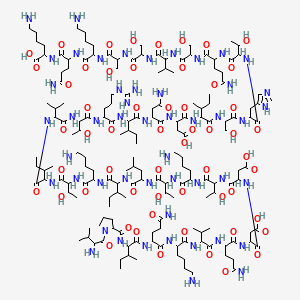

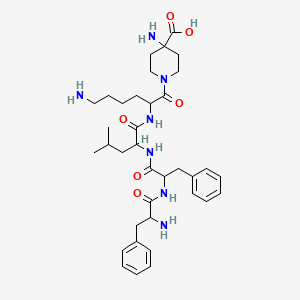

Thailanstatin A is part of a family of compounds known as spliceostatins/thailanstatins. Similar compounds include:

- Spliceostatin A

- Spliceostatin B

- Spliceostatin D

- Spliceostatin E

- Thailanstatin B

Uniqueness: this compound is unique due to its specific binding to the SF3b subunit of the U2 small nuclear RNA sub-complex, which makes it a potent inhibitor of spliceosome assembly. Its low nanomolar to subnanomolar cytotoxicity against various human cancer cell lines also sets it apart from other similar compounds .

Propiedades

IUPAC Name |

2-[5-[(1E,3E)-5-[5-[[(E)-4-acetyloxypent-2-enoyl]amino]-3,6-dimethyloxan-2-yl]-3-methylpenta-1,3-dienyl]-4-hydroxy-1,6-dioxaspiro[2.5]octan-7-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO9/c1-16(7-10-24-27(34)28(15-35-28)14-21(38-24)13-26(32)33)6-9-23-17(2)12-22(19(4)37-23)29-25(31)11-8-18(3)36-20(5)30/h6-8,10-11,17-19,21-24,27,34H,9,12-15H2,1-5H3,(H,29,31)(H,32,33)/b10-7+,11-8+,16-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKQDOMCDFJANR-UQAZGURTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)CC(=O)O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(C(OC1C/C=C(\C)/C=C/C2C(C3(CC(O2)CC(=O)O)CO3)O)C)NC(=O)/C=C/C(C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO9 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z,5E,7E,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B8209746.png)

![9,10,15,17-tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),9,12,14,16,18-octaene-4,7-dione](/img/structure/B8209751.png)

![4,6-dioxo-1,3-diphenyl-2-sulfanylidene-N-[3-(trifluoromethoxy)phenyl]-1,3-diazinane-5-carboxamide](/img/structure/B8209780.png)

![(1R,2S,5S)-N-[(S)-1-Cyano-2-[(S)-2-oxo-3-pyrrolidinyl]ethyl]-3-[(S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B8209793.png)

![7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B8209804.png)